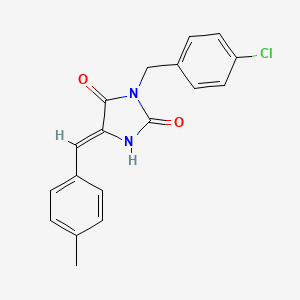
N-(3,5-dichlorophenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves multi-step reaction processes. For instance, the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives from 3-amino-4(3H) quinazolinone derivatives illustrates the complexity of such syntheses, involving reactions with chloroacetyl chloride and subsequent treatment with 5-(4-chlorophenyl) 1, 3, 4-oxadiazole-2-thiol in dry acetone and potassium carbonate to yield the final compounds (Hassanzadeh et al., 2019).
Molecular Structure Analysis
The determination of molecular structures of quinazolinamine derivatives can be accomplished through computational methods, such as DFT and TD-DFT/PCM calculations, which provide insights into the optimized molecular structure, electronic transitions, and NLO properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinamines can participate in various chemical reactions, demonstrating diverse reactivity patterns. For example, reactions with nitrones or dimethyl acetylene-dicarboxylate (DMAD) showcase the ability of quinazolinamines to form new bonds and structures, leading to compounds with potential biological activities (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. Studies on isomeric quinazolinamines reveal how subtle changes in molecular geometry can affect these physical properties, highlighting the importance of structural design in the development of these compounds (Low et al., 2004).
Chemical Properties Analysis
The chemical properties of quinazolinamines, such as reactivity, stability, and interaction with biological targets, are critical for their potential applications. For example, the design and synthesis of quinazolinamine derivatives as H1-antihistaminic agents demonstrate the targeted modification of chemical properties to achieve desired biological effects (Alagarsamy et al., 2012).
Scientific Research Applications
Structural and Spectroscopic Analysis
Quinazoline derivatives have been extensively studied for their structural and spectroscopic properties. For instance, the study by Khattab et al. (2016) on AG-1478, a related compound, utilized density functional theory (DFT) and molecular orbital theory to disclose two conformers with significant implications for its spectral behavior. This kind of analysis aids in understanding the drug's distribution and interaction mechanisms at the molecular level, highlighting the importance of quinazoline's structural dynamics in scientific research (Khattab, Chatterjee, Clayton, & Wang, 2016).
Antibacterial and Antimalarial Properties
Quinazoline derivatives exhibit promising antibacterial and antimalarial properties. Research conducted by Van Horn et al. (2014) identified N2,N4-disubstituted quinazoline-2,4-diamines with significant activity against multidrug-resistant Staphylococcus aureus. Their study provided a foundation for developing new antibacterial agents based on quinazoline scaffolds (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014). Similarly, Elslager et al. (1983) synthesized quinazolinediamines demonstrating potent antimalarial activity, underscoring the potential of quinazoline compounds in treating infectious diseases (Elslager, Johnson, & Werbel, 1983).
Antitumor Activities
Quinazolines also show considerable promise in cancer research. Huang et al. (2012) investigated the antitumor effects of a quinazoline derivative on various cell lines, finding dose-dependent anticancer activity. Their work contributes to the understanding of quinazoline's mechanisms in inhibiting cancer cell proliferation, particularly through the modulation of key signaling pathways (Huang, Su, Wang, Hu, Liu, & Song, 2012).
Optoelectronic Applications
Beyond biomedical research, quinazolines are investigated for their optoelectronic properties. Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives in electronic devices, highlighting their significance in fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements. This research illustrates the potential of quinazolines in developing advanced materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJNXXPEBIBBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)